Anticancer agent 66, specifically referring to the compound UIO-66-NH2, is a metal-organic framework (MOF) that has gained attention for its potential in drug delivery systems, particularly in cancer therapy. UIO-66-NH2 is synthesized from zirconium chloride and 2-amino terephthalic acid, making it a versatile carrier for various anticancer drugs. This compound is classified under the category of MOFs, which are known for their porous structures and high surface areas, allowing for effective drug loading and controlled release.
The primary source of UIO-66-NH2 is its synthesis from zirconium chloride (ZrCl4) and 2-amino terephthalic acid in a dimethylformamide solution. The classification of this compound falls under metal-organic frameworks, specifically categorized as a Zr-based MOF due to its zirconium metal centers coordinated with organic linkers. Its structural characteristics contribute to its functionality as a drug delivery system.
The synthesis of UIO-66-NH2 typically involves solvothermal methods where the precursors are dissolved in a solvent such as dimethylformamide and subjected to specific temperature conditions. For example, a common protocol includes mixing zirconium chloride with 2-amino terephthalic acid in dimethylformamide, followed by heating at 80°C for several hours to promote crystallization.
UIO-66-NH2 has a three-dimensional framework structure characterized by interconnected octahedral clusters of zirconium oxide linked by organic ligands. The amino groups introduced through the use of 2-amino terephthalic acid enhance its functionality for drug loading.
The primary chemical reactions involved in the synthesis of UIO-66-NH2 include coordination reactions between zirconium ions and the carboxylate groups of the amino terephthalic acid. These reactions lead to the formation of stable Zr-O bonds that constitute the framework.
The mechanism by which UIO-66-NH2 functions as an anticancer agent primarily revolves around its ability to encapsulate chemotherapeutics like doxorubicin or temozolomide. Upon administration, the MOF facilitates targeted delivery of these drugs to cancer cells while minimizing systemic toxicity.
Anticancer agent 66 has significant applications in scientific research, particularly in cancer therapy:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1